molecular formula C13H12N4O2S2 B4546303 N-{[4-(carbamothioylamino)phenyl]carbamothioyl}furan-2-carboxamide

N-{[4-(carbamothioylamino)phenyl]carbamothioyl}furan-2-carboxamide

Cat. No.: B4546303
M. Wt: 320.4 g/mol
InChI Key: YWZHFINHFZYSOH-UHFFFAOYSA-N
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Description

N-{[4-(carbamothioylamino)phenyl]carbamothioyl}furan-2-carboxamide is a compound that has garnered significant interest due to its promising pharmacological properties. This compound belongs to the class of carbamothioyl-aryl-2-carboxamides, which are known for their diverse biological activities, including anti-cancer and anti-microbial potential .

Scientific Research Applications

Mechanism of Action

Target of Action

It is described as an insecticidal agent , suggesting that its targets are likely to be specific proteins or enzymes in insects that are essential for their survival.

Mode of Action

It is mentioned that the compound acts as an insect growth regulator . Insect growth regulators typically interfere with the insect’s growth and development, often by mimicking or inhibiting the action of hormones. This can lead to abnormal development or death of the insect.

Biochemical Pathways

Given its role as an insect growth regulator , it is likely that it affects the pathways related to insect growth and development. These could include pathways regulated by hormones such as juvenile hormone or ecdysone.

Result of Action

The compound has been found to have insecticidal effectiveness . It was tested against Spodoptera littoralis under laboratory conditions and compared with Diflubenzuron, a reference insecticide . The compound showed a significant lethal concentration (LC50) of 423.5 mg/L .

Preparation Methods

The synthesis of N-{[4-(carbamothioylamino)phenyl]carbamothioyl}furan-2-carboxamide typically involves a one-pot strategy. This method allows for the efficient production of the compound in moderate to excellent yields (56–85%). The synthetic route generally includes the reaction of furan-2-carbonyl chloride with 4-(carbamothioylamino)aniline under specific conditions . Industrial production methods may involve scaling up this process while ensuring the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

N-{[4-(carbamothioylamino)phenyl]carbamothioyl}furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

N-{[4-(carbamothioylamino)phenyl]carbamothioyl}furan-2-carboxamide can be compared with other carbamothioyl-aryl-2-carboxamide derivatives, such as those containing thiazole, benzothiozole, and thiophene moieties. These similar compounds also exhibit anti-cancer and anti-microbial activities but differ in their potency and spectrum of activity . The unique structure of this compound, particularly the presence of the furan ring, contributes to its distinct pharmacological profile.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and diverse applications in research highlight its importance. Continued studies on this compound and its derivatives may lead to the development of new therapeutic agents for treating cancer and microbial infections.

Properties

IUPAC Name

N-[[4-(carbamothioylamino)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c14-12(20)15-8-3-5-9(6-4-8)16-13(21)17-11(18)10-2-1-7-19-10/h1-7H,(H3,14,15,20)(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZHFINHFZYSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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